molecular formula C24H32N4O6S3 B2391750 4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865174-07-8

4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide

Cat. No. B2391750
CAS RN: 865174-07-8
M. Wt: 568.72
InChI Key: NWKKZYGBXSUKIS-LCUIJRPUSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C24H32N4O6S3 and its molecular weight is 568.72. The purity is usually 95%.
BenchChem offers high-quality 4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research in the field has focused on the synthesis of various bioactive molecules incorporating benzothiazole and sulfonamide groups, reflecting on the potential of the specified compound for biological and pharmacological applications. For instance, Patel et al. (2009) reported on the synthesis of fluoro-substituted benzothiazoles with antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the diverse biological applications of such compounds Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J. (2009).

Antimicrobial Properties

Compounds featuring benzothiazole and sulfonamide moieties have been synthesized and evaluated for their antimicrobial properties. Sarvaiya et al. (2019) investigated arylazopyrazole pyrimidone clubbed heterocyclic compounds for their antimicrobial activity, indicating the potential for the specified compound to possess similar properties Sarvaiya, N., Gulati, S., & Patel, H. (2019).

Inhibition of Enzymatic Activities

Research has also shown that sulfonamide-based compounds can act as inhibitors for various enzymes, including carbonic anhydrases, which are involved in numerous physiological processes. Supuran et al. (2013) demonstrated that aromatic sulfonamides could inhibit carbonic anhydrase isoenzymes, suggesting potential therapeutic applications Supuran, C., Maresca, A., Gregáň, F., & Remko, M. (2013).

Theoretical Studies

Theoretical studies on the molecular structure and acidity of sulfonamides, including those with benzothiazole cores, have been conducted to better understand their chemical behavior and potential interactions in biological systems. Remko (2003) provided insights into the geometry and gas-phase acidity of various sulfonamides, which could be relevant to the design and application of the specified compound Remko, M. (2003).

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O6S3/c1-4-7-14-27(5-2)37(32,33)19-10-8-18(9-11-19)23(29)26-24-28(15-16-34-6-3)21-13-12-20(36(25,30)31)17-22(21)35-24/h8-13,17H,4-7,14-16H2,1-3H3,(H2,25,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKKZYGBXSUKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[butyl(ethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide

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